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Introduction

TL-895, also known as M7583, is a second-generation, potent, and highly selective irreversible

inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As an adenosine triphosphate (ATP)-

competitive inhibitor, TL-895 has demonstrated significant preclinical efficacy in various B-cell

malignancies.[1][2][3] These application notes provide a comprehensive overview of the use of

TL-895 in animal models of leukemia, with a primary focus on chronic lymphocytic leukemia

(CLL) and other relevant B-cell malignancies, for which preclinical data is available.

Mechanism of Action

TL-895 functions by covalently binding to the Cys481 residue in the ATP-binding pocket of

BTK, leading to its irreversible inhibition.[4] BTK is a critical non-receptor tyrosine kinase in the

B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and

differentiation of B-cells.[5] In many B-cell leukemias and lymphomas, the BCR pathway is

constitutively active, promoting malignant cell growth and survival. By inhibiting BTK, TL-895
effectively disrupts this signaling cascade. Specifically, TL-895 has been shown to inhibit BTK

auto-phosphorylation at the Y223 phosphorylation site.[1][2][3][6]
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The following tables summarize the in vitro potency and in vivo efficacy of TL-895 in various

preclinical models of B-cell malignancies.

Table 1: In Vitro Potency of TL-895

Assay Target/Cell Line IC50/EC50 Reference

Kinase Assay Recombinant BTK 1.5 nM (average) [1][2][3]

Kinase Assay BMX 1.6 nM [6]

BTK Auto-

phosphorylation

(Y223)

Ramos (Burkitt's

Lymphoma)
1-10 nM [1][2][3][6]

B-cell Activation

(CD69 expression)

BCR-stimulated

PBMCs
12 nM [6]

B-cell Activation

(CD69 expression)

BCR-stimulated whole

blood
21 nM [6]

Table 2: In Vivo Efficacy of TL-895 in Xenograft Models

Animal Model
Cell
Line/Tumor
Type

Dosing
Regimen

Outcome Reference

Mouse Xenograft
Mino (Mantle

Cell Lymphoma)

25 mg/kg, once

daily, oral

Significant tumor

growth inhibition
[1][2][3][6]

Patient-Derived

Xenograft (PDX)

Diffuse Large B-

cell Lymphoma

(DLBCL)

Not specified

Significant anti-

tumor activity in

5 out of 21

models

[1][2][3]

Signaling Pathway Diagram
The following diagram illustrates the B-cell receptor signaling pathway and the point of

inhibition by TL-895.
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Caption: BTK signaling pathway and TL-895 inhibition.
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Protocol 1: In Vivo Efficacy Evaluation in a Mantle Cell Lymphoma (MCL) Xenograft Model

This protocol is based on the methodology used to evaluate TL-895 in the Mino MCL xenograft

model.[1][3]

1. Cell Culture:

Mino MCL cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10%
fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO2).

2. Animal Model:

Use immunodeficient mice (e.g., female NOD/SCID or similar).
House animals in a pathogen-free environment with access to food and water ad libitum.
Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation:

Harvest Mino cells during their exponential growth phase.
Resuspend cells in a suitable medium, such as a 1:1 mixture of culture medium and
Matrigel.
Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells into the flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g.,
twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into
treatment and control groups.

5. Drug Formulation and Administration:

Prepare TL-895 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
The recommended dose is 25 mg/kg, administered once daily via oral gavage.[6]
The control group should receive the vehicle only.

6. Efficacy Assessment:

Continue to monitor tumor volume and body weight throughout the study.
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The primary endpoint is typically tumor growth inhibition.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic marker analysis).

7. Statistical Analysis:

Compare tumor growth between the TL-895 treated group and the vehicle control group
using appropriate statistical methods (e.g., t-test or ANOVA).

Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating TL-895 in a

leukemia/lymphoma animal model.
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Caption: Workflow for in vivo TL-895 efficacy studies.
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Considerations for Other Leukemia Models

While robust preclinical data for TL-895 in animal models of acute myeloid leukemia (AML) or

acute lymphoblastic leukemia (ALL) is not yet widely published, the compound is under

investigation for AML in clinical trials in combination with other agents.[2][3][7] Researchers

interested in exploring TL-895 in these contexts may consider the following:

In Vitro Screening: Initial studies should assess the sensitivity of AML and ALL cell lines to

TL-895 in vitro to establish a biological rationale.

Target Expression: Confirm the expression and activation of BTK in the chosen AML or ALL

models, as its role in these diseases can be more varied than in B-cell malignancies.

Animal Model Selection: Patient-derived xenograft (PDX) models of AML and ALL are

valuable tools for preclinical evaluation as they can better recapitulate the heterogeneity of

the human disease.

Conclusion

TL-895 is a promising BTK inhibitor with demonstrated preclinical activity in animal models of

B-cell malignancies, including chronic lymphocytic leukemia. The provided data and protocols

offer a foundation for researchers to design and execute studies to further investigate the

therapeutic potential of TL-895 in various forms of leukemia. Future research should aim to

expand the understanding of its efficacy in a broader range of leukemia subtypes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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